Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,4-Dimethylbenzyl chloride (CAS No. 824-55-5), a versatile chemical intermediate. The document details its chemical and physical properties, outlines established synthesis and reaction protocols, and explores its applications, particularly within the realm of drug discovery and development. Safety and handling information is also provided to ensure its proper use in a laboratory setting.
Chemical and Physical Properties
2,4-Dimethylbenzyl chloride is a colorless to light yellow liquid. It is a substituted aromatic hydrocarbon, specifically a derivative of toluene, and is also known by its synonyms, including 1-(chloromethyl)-2,4-dimethylbenzene and 4-(chloromethyl)-m-xylene.[1][2]
Table 1: Physical and Chemical Properties of 2,4-Dimethylbenzyl Chloride
| Property | Value | Reference(s) |
| CAS Number | 824-55-5 | [1] |
| Molecular Formula | C₉H₁₁Cl | [1] |
| Molecular Weight | 154.64 g/mol | [3] |
| Appearance | Colorless to Almost colorless clear liquid |
| Boiling Point | 105 °C at 14 mmHg |
| Melting Point | Not available |
| Density | 1.06 g/cm³ (at 20°C) |
| Flash Point | 96 °C |
| Refractive Index | 1.54 |
| Solubility | Insoluble in water; Soluble in organic solvents. |
Synthesis and Reactions
Synthesis
2,4-Dimethylbenzyl chloride is primarily synthesized via the chloromethylation of m-xylene, a classic example of an electrophilic aromatic substitution. The most common method is the Blanc chloromethylation reaction.[4]
Experimental Protocol: Chloromethylation of m-Xylene
This protocol describes a general procedure for the synthesis of 2,4-Dimethylbenzyl chloride from m-xylene.
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Materials:
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m-Xylene
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Paraformaldehyde
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Concentrated Hydrochloric Acid
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Lewis Acid Catalyst (e.g., Zinc Chloride, ZnCl₂)
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Anhydrous Calcium Chloride
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Dichloromethane (or other suitable organic solvent)
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Ice
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Procedure:
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In a well-ventilated fume hood, a reaction flask equipped with a stirrer, reflux condenser, and a gas outlet is charged with m-xylene and paraformaldehyde.
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Concentrated hydrochloric acid is added slowly to the mixture with stirring.
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A catalytic amount of zinc chloride is then added.
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The reaction mixture is heated, typically to around 60-80°C, and stirred for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
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Upon completion, the reaction mixture is cooled to room temperature and poured onto ice.
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The organic layer is separated, and the aqueous layer is extracted with an organic solvent like dichloromethane.
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The combined organic layers are washed with water, a dilute sodium bicarbonate solution, and finally with brine.
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The organic layer is dried over anhydrous calcium chloride, and the solvent is removed under reduced pressure.
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The crude 2,4-dimethylbenzyl chloride can be purified by vacuum distillation.
// Nodes
mXylene [label="m-Xylene"];
Paraformaldehyde [label="Paraformaldehyde"];
HCl [label="Concentrated HCl"];
ZnCl2 [label="ZnCl₂ (Catalyst)"];
ReactionMixture [label="Reaction Mixture\n(Heating & Stirring)", shape=ellipse, fillcolor="#FBBC05"];
Workup [label="Aqueous Workup\n(Ice, Extraction)", shape=ellipse, fillcolor="#4285F4"];
Purification [label="Purification\n(Vacuum Distillation)", shape=ellipse, fillcolor="#EA4335"];
Product [label="2,4-Dimethylbenzyl chloride", shape=box, style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges
mXylene -> ReactionMixture;
Paraformaldehyde -> ReactionMixture;
HCl -> ReactionMixture;
ZnCl2 -> ReactionMixture [style=dashed];
ReactionMixture -> Workup;
Workup -> Purification;
Purification -> Product;
}
Caption: Workflow for the synthesis of 2,4-Dimethylbenzyl chloride via Blanc chloromethylation.
Typical Reactions
As a benzylic halide, 2,4-Dimethylbenzyl chloride is a reactive alkylating agent and readily participates in nucleophilic substitution reactions. The benzylic carbocation intermediate is stabilized by the adjacent aromatic ring, facilitating these reactions.
Experimental Protocol: N-Alkylation of a Primary Amine
This protocol provides a general method for the reaction of 2,4-Dimethylbenzyl chloride with a primary amine to form a secondary amine.
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Materials:
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Primary Amine (1.0 equivalent)
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2,4-Dimethylbenzyl chloride (1.1 equivalents)
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Triethylamine (or another suitable base, 1.2 equivalents)
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Anhydrous Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate or sodium sulfate
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Procedure:
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In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the primary amine in anhydrous dichloromethane.
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Add triethylamine to the solution and stir for 5 minutes at room temperature.
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In a separate flask, dissolve 2,4-dimethylbenzyl chloride in anhydrous dichloromethane.
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Add the 2,4-dimethylbenzyl chloride solution dropwise to the amine solution at room temperature.
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Stir the reaction mixture at room temperature and monitor its progress using TLC.
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Once the reaction is complete, quench it by adding water.
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Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
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Combine the organic layers and wash them with a saturated aqueous sodium bicarbonate solution, followed by brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
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The crude product can be purified by column chromatography or recrystallization if necessary.[5]
// Nodes
Amine [label="Primary Amine (R-NH₂)"];
Base [label="Base (e.g., Et₃N)"];
DCM [label="Anhydrous DCM"];
BenzylChloride [label="2,4-Dimethylbenzyl chloride"];
Reaction [label="Reaction Mixture\n(Stirring at RT)", shape=ellipse, fillcolor="#FBBC05"];
Quench [label="Quench (Water)"];
Extraction [label="Extraction (DCM)"];
Wash [label="Wash (NaHCO₃, Brine)"];
Dry [label="Dry (MgSO₄)"];
Purify [label="Purification", shape=ellipse, fillcolor="#EA4335"];
Product [label="N-(2,4-dimethylbenzyl)amine", shape=box, style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges
Amine -> Reaction;
Base -> Reaction;
DCM -> Reaction;
BenzylChloride -> Reaction;
Reaction -> Quench;
Quench -> Extraction;
Extraction -> Wash;
Wash -> Dry;
Dry -> Purify;
Purify -> Product;
}
Caption: General workflow for the N-alkylation of a primary amine with 2,4-Dimethylbenzyl chloride.
Applications in Drug Development
Benzyl chlorides are valuable reagents in medicinal chemistry for the synthesis of various biologically active molecules.[6] The 2,4-dimethylbenzyl moiety can be incorporated into drug candidates to modulate their pharmacological properties, such as potency, selectivity, and pharmacokinetic profiles.
Derivatives of 2,4-dimethylbenzyl chloride have shown potential in several therapeutic areas. For instance, in silico studies have investigated the interaction of 5-(2,4-dimethylbenzyl)pyrrolidin-2-one with antifungal drug target enzymes.[1] This suggests a potential role for this scaffold in the development of new antifungal agents. Furthermore, 1,2,4-triazole derivatives bearing a 2,4-dimethylphenyl group have been identified as potent inhibitors of the acetylcholinesterase (AChE) enzyme, which is a target in the treatment of Alzheimer's disease.[7]
A notable application is in the development of antifungal agents that target the ergosterol biosynthesis pathway, which is essential for the integrity of the fungal cell membrane. The enzyme 14-alpha-sterol demethylase (encoded by the ERG11 gene) is a key component of this pathway and a major target for azole antifungal drugs. In silico docking studies have shown that compounds containing the 2,4-dimethylbenzyl moiety, such as 5-(2,4-dimethylbenzyl)pyrrolidin-2-one, can bind to this enzyme, suggesting a mechanism for their antifungal activity.[1]
// Nodes
DMBPO [label="5-(2,4-dimethylbenzyl)\npyrrolidin-2-one", shape=box, style="filled,rounded", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Cyp51 [label="14-alpha-sterol demethylase\n(CYP51/Erg11p)", fillcolor="#FBBC05"];
Lanosterol [label="Lanosterol"];
Ergosterol [label="Ergosterol", shape=box, style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"];
Membrane [label="Fungal Cell Membrane Integrity"];
// Edges
DMBPO -> Cyp51 [label="Inhibition", fontcolor="#EA4335"];
Lanosterol -> Cyp51 [color="#34A853"];
Cyp51 -> Ergosterol [label="Catalysis", color="#34A853"];
Ergosterol -> Membrane [label="Essential Component", color="#34A853"];
}
Caption: Proposed mechanism of action for 2,4-dimethylbenzyl-containing compounds in fungi.
Safety and Handling
2,4-Dimethylbenzyl chloride is a corrosive and hazardous substance that requires careful handling in a laboratory setting.
Table 2: GHS Hazard Information for 2,4-Dimethylbenzyl Chloride
| Hazard Class | Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | GHS05 | Danger | H314: Causes severe skin burns and eye damage. |
| Corrosive to Metals | GHS05 | Warning | H290: May be corrosive to metals. |
| Acute Toxicity, Inhalation | GHS07 | Warning | H332: Harmful if inhaled. |
| Skin Irritation | GHS07 | Warning | H315: Causes skin irritation. |
| Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation. |
| Specific target organ toxicity — single exposure | GHS07 | Warning | H335: May cause respiratory irritation. |
Data sourced from PubChem CID 69989.[3]
Handling and Storage:
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Handle in a well-ventilated area, preferably in a chemical fume hood.[2]
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Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[2]
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Avoid contact with skin, eyes, and clothing.
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Keep away from heat, sparks, and open flames.
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Store in a tightly closed, corrosion-resistant container in a cool, dry, and well-ventilated place.[2]
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Store away from incompatible materials such as strong oxidizing agents and bases.
First Aid Measures:
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If on skin (or hair): Immediately remove all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Seek immediate medical attention.
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If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
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If inhaled: Remove person to fresh air and keep comfortable for breathing. Seek immediate medical attention.
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If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
Conclusion
2,4-Dimethylbenzyl chloride is a valuable and reactive chemical intermediate with established synthetic routes and a range of potential applications. Its utility as a building block for introducing the 2,4-dimethylbenzyl moiety makes it a compound of interest for researchers in organic synthesis and medicinal chemistry. The emerging biological activities of its derivatives, particularly in the development of antifungal and neuroprotective agents, highlight its potential for future drug discovery efforts. Due to its hazardous nature, strict adherence to safety protocols is essential when handling this compound.
References